1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 593261-87-1
VCID: VC2322471
InChI: InChI=1S/C17H23NO3/c1-17(2,3)14-6-4-12(5-7-14)15(19)18-10-8-13(9-11-18)16(20)21/h4-7,13H,8-11H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

CAS No.: 593261-87-1

Cat. No.: VC2322471

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid - 593261-87-1

Specification

CAS No. 593261-87-1
Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
IUPAC Name 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C17H23NO3/c1-17(2,3)14-6-4-12(5-7-14)15(19)18-10-8-13(9-11-18)16(20)21/h4-7,13H,8-11H2,1-3H3,(H,20,21)
Standard InChI Key BJBSXVBIXHZPGO-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O

Introduction

Chemical Identity and Properties

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is identified by the CAS registry number 593261-87-1 . The compound possesses several key chemical properties that define its identity and potential reactivity in various chemical systems.

Basic Physicochemical Properties

The fundamental physicochemical properties of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid are summarized in the following table:

PropertyValue
Molecular FormulaC17H23NO3
Molar Mass289.37 g/mol
CAS Number593261-87-1

These basic properties establish the compound's elemental composition and molecular weight, providing essential information for researchers working with this substance .

Nomenclature and Alternative Names

The compound is known by several synonyms in chemical databases and literature, which facilitates cross-referencing across different research platforms:

  • AKOS BBV-015791

  • OTAVA-BB 1016727

  • 4-Piperidinecarboxylic acid, 1-[4-(1,1-dimethylethyl)benzoyl]-

These alternative identifiers are important for comprehensive literature searches and accurate compound identification in various chemical databases .

Structural Characteristics

Molecular Structure

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid features a complex molecular architecture with several key structural components:

  • A piperidine ring, which serves as the core heterocyclic structure

  • A 4-tert-butylbenzoyl group attached to the nitrogen atom of the piperidine ring

  • A carboxylic acid functionality at the 4-position of the piperidine ring

This arrangement creates a molecule with both basic (piperidine nitrogen) and acidic (carboxylic acid) sites, potentially enabling interesting amphoteric behavior and hydrogen-bonding capabilities .

Functional Groups Analysis

The compound contains three primary functional groups that significantly influence its chemical behavior:

  • Tertiary amide group: Formed by the connection between the piperidine nitrogen and the 4-tert-butylbenzoyl group

  • Carboxylic acid group: Located at the 4-position of the piperidine ring

  • Tert-butyl group: A bulky substituent on the benzene ring that likely influences solubility and steric properties

The presence of these functional groups suggests potential for various chemical transformations and interactions with biological systems .

Related Compounds and Structural Analogs

Direct Structural Analogs

Several compounds share structural similarities with 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid, providing context for understanding its potential chemical and biological properties:

  • 4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine: This compound shares the 4-tert-butylbenzoyl group attached to a piperidine ring but features a benzenesulfonyl group instead of a carboxylic acid. It has a molecular formula of C22H27NO3S and a molecular weight of 385.52 g/mol.

  • 4-tert-Butylbenzoyl chloride: This compound represents a potential synthetic precursor with a molecular formula of C11H13ClO and a molecular weight of 196.67 g/mol. It likely plays a key role in the synthesis of compounds containing the 4-tert-butylbenzoyl moiety.

Comparative Analysis of Related Structures

The structural differences between 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid and its analogs offer insights into structure-activity relationships and synthetic pathways:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acidC17H23NO3289.37Reference compound
4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidineC22H27NO3S385.52Contains benzenesulfonyl instead of carboxylic acid
4-tert-Butylbenzoyl chlorideC11H13ClO196.67Potential synthetic precursor

This comparison highlights the structural diversity within this family of compounds and suggests potential routes for synthetic modifications.

Synthetic Approaches and Chemical Reactions

Reactivity Considerations

The presence of both a carboxylic acid group and an amide functionality suggests several potential reaction pathways:

  • The carboxylic acid group could undergo esterification, amide formation, or reduction reactions.

  • The amide bond connecting the piperidine and the 4-tert-butylbenzoyl group would likely be relatively stable under mild conditions but could potentially be cleaved under harsh acidic or basic conditions.

  • The tert-butyl group on the benzene ring would provide steric hindrance and potentially influence the reactivity of nearby functional groups .

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